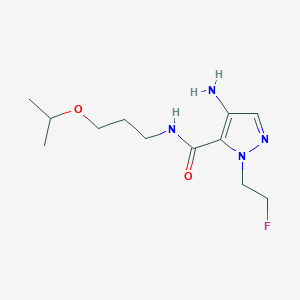
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is expressed in various tissues, including the nervous system, immune system, and skeletal muscle. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 binds to the P2X7 receptor and prevents its activation by ATP, thereby reducing the downstream effects of P2X7 receptor activation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and spinal cord injury. A-438079 has also been shown to reduce neurodegeneration in models of Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been shown to modulate the activity of immune cells, including microglia and T cells.
实验室实验的优点和局限性
A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of A-438079 in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its effects may vary depending on the species and model used, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of A-438079 in scientific research. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. A-438079 may have potential as a therapeutic agent in cancer treatment. Another area of interest is the use of A-438079 in combination with other drugs to enhance its effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on various physiological and pathological processes.
合成方法
A-438079 can be synthesized using a multi-step process involving the reaction of 2-fluoroethylamine with 3-isopropoxypropyl isocyanate, followed by cyclization with 4,5-dicyano-1H-pyrazole and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
A-438079 has been used extensively in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to be effective in reducing inflammation, pain, and neurodegeneration in animal models of disease. A-438079 has also been used to study the effects of P2X7 receptor antagonism on immune cells, including microglia and T cells.
属性
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-16-17(11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRVLRSTJHSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

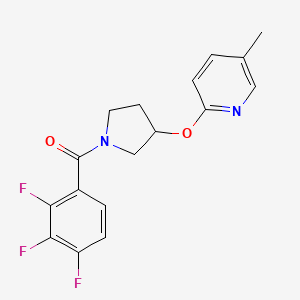
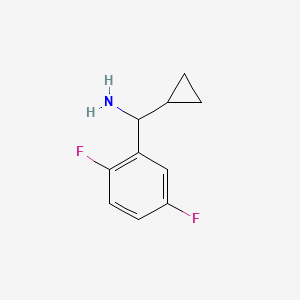
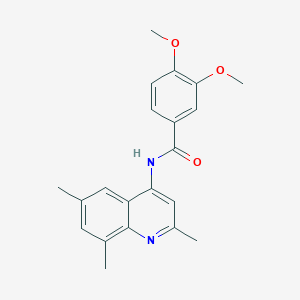
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

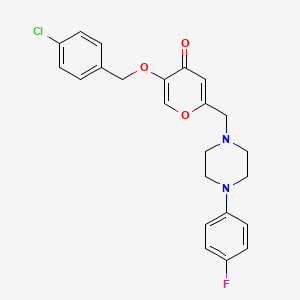
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
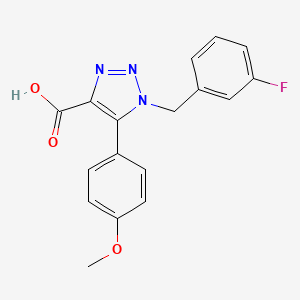
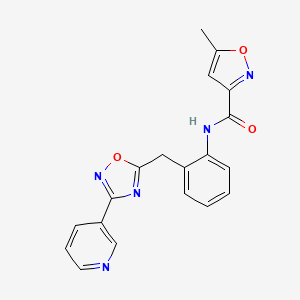


![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)